Stereochemical Determinants of Ligand Efficacy: Xylo- vs. Ribo-Configured Adenosine Derivatives at the A1 Adenosine Receptor
The xylo-configuration fundamentally alters the pharmacological profile of adenosine derivatives. A direct comparative study of a closely related N6-cyclopentyl-xylofuranosyladenosine series demonstrated that the xylo-sugar stereochemistry converts these compounds from adenosine agonists into potent A1 adenosine receptor antagonists, with a representative analog exhibiting a binding affinity (Ki) of 190 nM for the rat A1 receptor [1]. This stereochemical-dependent functional inversion is a hallmark of the xylo scaffold and stands in stark contrast to the ribose-configured counterpart, which typically retains agonist activity.
| Evidence Dimension | A1 Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 190 nM for N6-cyclopentyl-3'-substituted-xylofuranosyladenosine derivative (representative of xylo-class A1 antagonist behavior) |
| Comparator Or Baseline | Ribo-configured N6-cyclopentyladenosine (CPA) is a potent full agonist; typical Ki for agonists at rat A1 is in the low nM range (e.g., CPA Ki ~0.5-2 nM). |
| Quantified Difference | ~100-fold weaker affinity and complete functional reversal (agonist -> antagonist) for the xylo-analog compared to the ribo-agonist baseline. |
| Conditions | Radioligand binding assay on rat brain cortical membranes using [3H]DPCPX. |
Why This Matters
This functional switch from agonist to antagonist, driven by the xylo-stereochemistry, makes N6-Methyl-xylo-adenosine a distinct pharmacological tool, not a mere alternative to ribo-adenosine agonists.
- [1] Van Calenbergh S, et al. N6-cyclopentyl-3'-substituted-xylofuranosyladenosines: a new class of non-xanthine adenosine A1 receptor antagonists. J Med Chem. 1997;40(23):3765-72. View Source
